13-Dihydroadriamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 13-Dihydroadriamycin is synthesized through the reduction of doxorubicin. The reduction process involves a two-electron, NADPH-dependent reduction of the doxorubicin side-chain carbonyl group to form a secondary alcohol . This reaction typically occurs in the presence of NADPH and specific enzymes such as aldo-keto reductase or carbonyl reductase .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. The process involves the fermentation of Streptomyces peucetius var. caesius to produce doxorubicin, which is then chemically reduced to form this compound .
化学反応の分析
Types of Reactions: 13-Dihydroadriamycin undergoes various chemical reactions, including:
Reduction: The primary reaction involved in its synthesis from doxorubicin.
Oxidation: It can undergo oxidation reactions, although these are less common compared to reduction.
Substitution: It can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Reduction: NADPH and specific enzymes such as aldo-keto reductase or carbonyl reductase.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
科学的研究の応用
Chemistry: 13-Dihydroadriamycin is used in chemical research to study the reduction mechanisms of anthracycline antibiotics and their metabolites .
Biology: In biological research, it is used to investigate the metabolic pathways of doxorubicin and its metabolites, as well as their interactions with cellular components .
Medicine: this compound is studied for its potential therapeutic applications, particularly in cancer treatment. It is used to understand the pharmacokinetics and pharmacodynamics of doxorubicin and its metabolites .
Industry: In the pharmaceutical industry, this compound is used in the development of new chemotherapeutic agents and formulations .
作用機序
13-Dihydroadriamycin exerts its effects primarily through its interaction with DNA. its DNA binding activity is significantly lower compared to doxorubicin . The compound is predominantly localized within the cytoplasm or lysosomes, unlike doxorubicin, which primarily accumulates in the nucleus . This reduced DNA binding activity and altered localization contribute to its diminished anticancer efficacy .
類似化合物との比較
Doxorubicin: The parent compound from which 13-Dihydroadriamycin is derived.
Daunorubicin: Another anthracycline antibiotic with similar structure and function.
Epirubicin: An epimer of doxorubicin with similar therapeutic applications.
Uniqueness: this compound is unique due to its reduced DNA binding activity and altered cellular localization compared to doxorubicin . This results in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for studying the metabolism and action of anthracycline antibiotics .
特性
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLHIGGRLIJIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。